molecular formula C13H18N2O5 B2426694 Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate CAS No. 320420-20-0

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate

Cat. No. B2426694
CAS RN: 320420-20-0
M. Wt: 282.296
InChI Key: OSYCMUAGYRWVHX-GLYMIEGHSA-N
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Description

Diethyl ethoxymethylenemalonate is used for the synthesis of pyrido[3,2-e]pyrimido[1,2-c]pyrimidines . It was initially used to monitor lysine decarboxylase activity and is useful in the determination of amino acids by precolumn derivatization using reversed-phase high-performance liquid chromatography (HPLC) . It plays an important role in the Gould-Jacobs reaction to prepare quinolines .


Molecular Structure Analysis

The molecular formula for Diethyl ethoxymethylenemalonate is C10H16O5 . Its molecular weight is 216.23 g/mol .


Physical And Chemical Properties Analysis

Diethyl ethoxymethylenemalonate is miscible with chloroform, dichloromethane, and methanol, but immiscible with water . It has a melting point of -33°C, a density of 1.08, a boiling point of 136°C to 139°C (10mmHg), and a flash point of 144°C (291°F) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate is involved in various synthesis reactions. For instance, it reacts with polyfunctional amines to form bicyclic cyclocondensation products and tricyclic compounds, as demonstrated in studies involving ethylenediamine and other amines (Winnik, 1995).
  • It has been used in the synthesis of furo[2,3-b]indole derivatives, showcasing its versatility in heterocyclic chemistry (El-Latif et al., 1986).
  • The compound is also a key intermediate in creating substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates, indicating its utility in creating complex molecular structures (Zupančič et al., 2009).

Applications in Material Science

  • It has been used in the development of novel fluorinated pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, indicating its potential in creating materials with unique properties (Krishnaiah & Narsaiah, 2001).

Biological Applications

  • Research involving the compound has extended to the synthesis of potential herbicides. For instance, it has been used to create N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines with significant herbicidal activity (Xiao et al., 2008).

Pharmaceutical Synthesis

  • The compound's role in pharmaceutical chemistry is highlighted by its use in synthesizing pyridazine, pyrimidine, pyridone, and pyrano[4,3-b]pyridine derivatives. This indicates its potential in developing diverse pharmaceutical agents (Mohareb & Fahmy, 1985).
  • Its application in synthesizing novel 2-pyridones containing a sulfonamide moiety for potential antimicrobial activities showcases its versatility in drug development (El-Mariah & Nassar, 2008).

Safety and Hazards

Diethyl ethoxymethylenemalonate is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, very toxic to aquatic life, and toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

diethyl (E,4Z)-4-[amino(ethoxy)methylidene]-2-cyanopent-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-4-18-11(15)10(13(17)20-6-3)7-9(8-14)12(16)19-5-2/h7H,4-6,15H2,1-3H3/b9-7+,11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYCMUAGYRWVHX-GLYMIEGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C=C(C#N)C(=O)OCC)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(/C=C(\C#N)/C(=O)OCC)\C(=O)OCC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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